molecular formula C18H12ClN3O5 B10890491 2-[5-(3-chloro-4-nitrophenyl)furan-2-yl]-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one

2-[5-(3-chloro-4-nitrophenyl)furan-2-yl]-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B10890491
M. Wt: 385.8 g/mol
InChI Key: ZYIZDMQMAGEAHF-UHFFFAOYSA-N
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Description

2-[5-(3-CHLORO-4-NITROPHENYL)-2-FURYL]-3-HYDROXY-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-CHLORO-4-NITROPHENYL)-2-FURYL]-3-HYDROXY-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furyl Ring: The initial step involves the synthesis of the furyl ring, which is achieved through the reaction of appropriate starting materials under controlled conditions.

    Introduction of the Chloronitrophenyl Group: The chloronitrophenyl group is introduced via electrophilic aromatic substitution reactions.

    Cyclization to Form Quinazolinone: The final step involves the cyclization of the intermediate compounds to form the quinazolinone core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-CHLORO-4-NITROPHENYL)-2-FURYL]-3-HYDROXY-2,3-DIHYDRO-4(1H)-QUINAZOLINONE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with ketone or aldehyde functionalities.

    Reduction: Formation of amino-substituted quinazolinone derivatives.

    Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

2-[5-(3-CHLORO-4-NITROPHENYL)-2-FURYL]-3-HYDROXY-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biology: The compound is studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.

    Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 2-[5-(3-CHLORO-4-NITROPHENYL)-2-FURYL]-3-HYDROXY-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(3-BROMO-4-NITROPHENYL)-2-FURYL]-3-HYDROXY-2,3-DIHYDRO-4(1H)-QUINAZOLINONE
  • 2-[5-(3-METHYL-4-NITROPHENYL)-2-FURYL]-3-HYDROXY-2,3-DIHYDRO-4(1H)-QUINAZOLINONE

Uniqueness

2-[5-(3-CHLORO-4-NITROPHENYL)-2-FURYL]-3-HYDROXY-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is unique due to the presence of the chloro and nitro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H12ClN3O5

Molecular Weight

385.8 g/mol

IUPAC Name

2-[5-(3-chloro-4-nitrophenyl)furan-2-yl]-3-hydroxy-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C18H12ClN3O5/c19-12-9-10(5-6-14(12)22(25)26)15-7-8-16(27-15)17-20-13-4-2-1-3-11(13)18(23)21(17)24/h1-9,17,20,24H

InChI Key

ZYIZDMQMAGEAHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(O3)C4=CC(=C(C=C4)[N+](=O)[O-])Cl)O

Origin of Product

United States

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